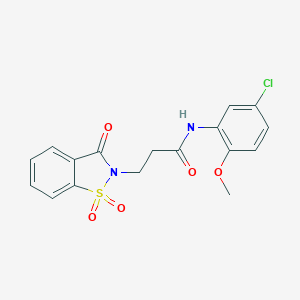
N-(5-chloro-2-methoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a synthetic organic compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzisothiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine and Methoxy Groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Benzisothiazole Derivatives: Compounds with similar core structures but different functional groups.
Chlorinated Aromatics: Compounds with chlorine atoms attached to aromatic rings.
Methoxy-Substituted Aromatics: Compounds with methoxy groups attached to aromatic rings.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
生物活性
N-(5-chloro-2-methoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H13ClN2O5S with a molecular weight of approximately 380.8 g/mol. The structure incorporates a benzisothiazole moiety known for diverse biological activities and an acetamide functional group that enhances its pharmacological potential.
Biological Activities
Antimicrobial Properties
Research indicates that compounds structurally related to benzisothiazole exhibit significant antimicrobial activities. For instance, derivatives have shown varying degrees of effectiveness against Gram-positive bacteria such as Bacillus subtilis and certain fungal pathogens like Candida albicans . The mechanism often involves the inhibition of essential enzymes or disruption of cellular processes in microorganisms.
Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory properties. Compounds in this class can inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Cytotoxicity and Anticancer Potential
Studies have shown that benzisothiazole derivatives can exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The structure–activity relationship indicates that specific substituents on the benzisothiazole ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Studies
-
Antimicrobial Activity Assessment
A study screened various derivatives of benzisothiazole for their antimicrobial activity against standard bacterial strains. Only a subset exhibited significant activity, with minimal inhibitory concentrations (MIC) highlighting the selective efficacy of certain compounds against Bacillus subtilis and fungi like Pichia pastoris .Compound MIC (µg/mL) Activity Type Compound 6 15 Antibacterial Compound 7 20 Antifungal Compound 8 30 Anticancer -
Cytotoxicity Studies
In vitro studies demonstrated that certain derivatives displayed selective cytotoxicity towards cancer cells compared to normal cells. For example, compound H-Box[(2-OMe-4-NMe₂)Ph]-OMe showed promising results with a high selectivity index against MCF-7 cells .
The biological activity of this compound may involve:
- Enzyme Inhibition: Compounds similar to this one have been shown to inhibit enzymes such as human leukocyte elastase and cathepsin G, which are crucial in inflammatory responses .
- Cell Cycle Disruption: Some derivatives induce apoptosis in cancer cells by triggering pathways that lead to cell cycle arrest and programmed cell death .
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5S/c1-25-14-7-6-11(18)10-13(14)19-16(21)8-9-20-17(22)12-4-2-3-5-15(12)26(20,23)24/h2-7,10H,8-9H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCCSUSOLRXHQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













